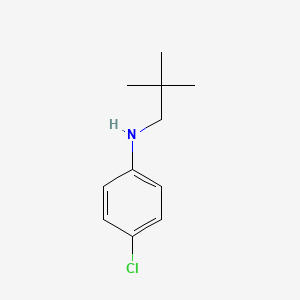
3,3,5-tribromo-indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-tribromo-indolin-2-one is a halogenated derivative of oxindole, a compound that features an indole ring system with a ketone group at the 2-position. The presence of three bromine atoms at the 3, 3, and 5 positions significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-tribromo-indolin-2-one typically involves the bromination of oxindole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must be optimized for yield and purity, often requiring precise control of reaction parameters such as temperature, concentration, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3,3,5-tribromo-indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium methoxide in methanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
3,3,5-tribromo-indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,5-tribromo-indolin-2-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate biological pathways, leading to its observed effects in antiviral and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromooxindole: A single bromine atom at the 3-position.
5-Bromooxindole: A single bromine atom at the 5-position.
3,5-Dibromooxindole: Two bromine atoms at the 3 and 5 positions.
Uniqueness
3,3,5-tribromo-indolin-2-one is unique due to the presence of three bromine atoms, which significantly enhances its reactivity and potential biological activities compared to its mono- and dibrominated counterparts .
Propiedades
Fórmula molecular |
C8H4Br3NO |
|---|---|
Peso molecular |
369.83 g/mol |
Nombre IUPAC |
3,3,5-tribromo-1H-indol-2-one |
InChI |
InChI=1S/C8H4Br3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
Clave InChI |
GYEQXGUOBJKTSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(C(=O)N2)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene](/img/structure/B8565055.png)





![Methyl [5-(4-chlorophenyl)thiophen-2-yl]acetate](/img/structure/B8565086.png)






